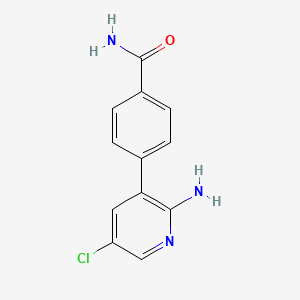![molecular formula C8H6ClF3MgO B12538693 Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1) CAS No. 842173-18-6](/img/structure/B12538693.png)
Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1) is a unique organometallic compound that combines the properties of magnesium chloride and a trifluoromethoxy-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride [2-(trifluoromethoxy)phenyl]methanide typically involves the reaction of magnesium metal with 2-(trifluoromethoxy)benzyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent formed .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and halides. Typical reaction conditions involve the use of an inert atmosphere, low temperatures, and solvents like THF .
Major Products
The major products formed from these reactions include alcohols, substituted aromatic compounds, and coupled products, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceutical Chemistry: Employed in the synthesis of bioactive compounds and drug intermediates.
Material Science: Utilized in the preparation of advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of magnesium chloride [2-(trifluoromethoxy)phenyl]methanide involves its role as a nucleophile in various organic reactions. The magnesium atom coordinates with the oxygen of the trifluoromethoxy group, enhancing the nucleophilicity of the phenyl group. This allows the compound to effectively participate in nucleophilic addition and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Chloride: A common Grignard reagent used in similar types of reactions.
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different halide.
Trifluoromethoxybenzyl Magnesium Chloride: A compound with a similar structure but different substituent position.
Uniqueness
Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide is unique due to the presence of the trifluoromethoxy group, which imparts increased stability and lipophilicity to the compound. This makes it particularly useful in the synthesis of pharmaceuticals and advanced materials .
Propiedades
Número CAS |
842173-18-6 |
|---|---|
Fórmula molecular |
C8H6ClF3MgO |
Peso molecular |
234.88 g/mol |
InChI |
InChI=1S/C8H6F3O.ClH.Mg/c1-6-4-2-3-5-7(6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
WPSWUBFDYIWLJM-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC=CC=C1OC(F)(F)F.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


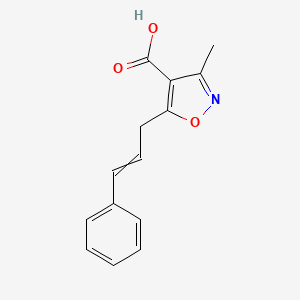
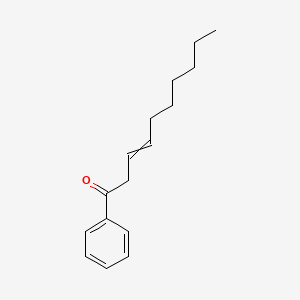
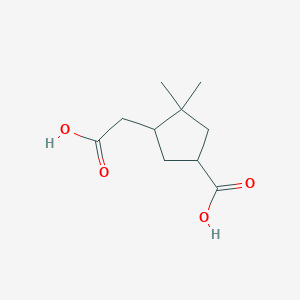
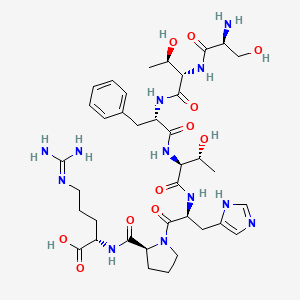
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)
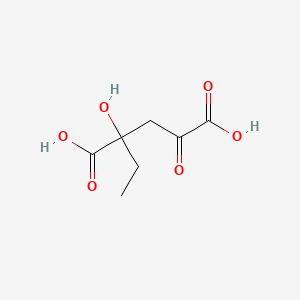
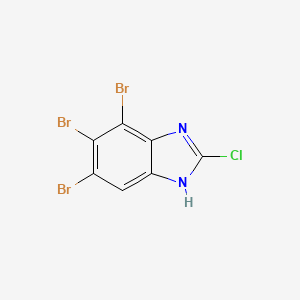
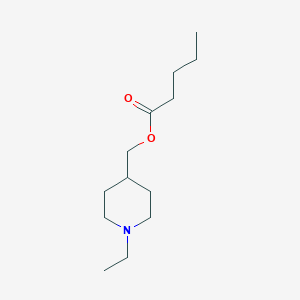
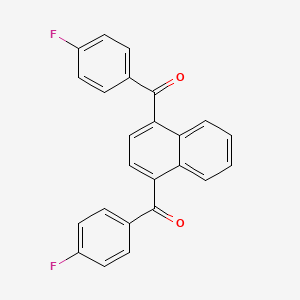
![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
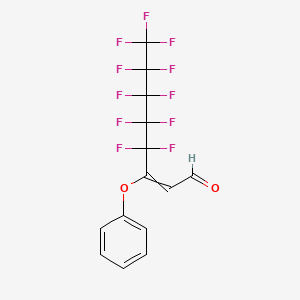
![1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12538686.png)
![2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene](/img/structure/B12538716.png)
